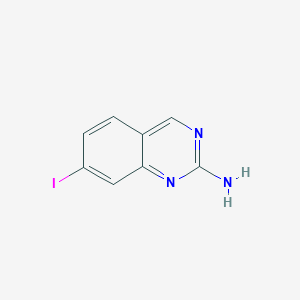

7-Iodoquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Iodoquinazolin-2-amine is a chemical compound with the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications and various biological properties. It is a derivative of quinazoline, a heterocyclic aromatic organic compound, which is known for its diverse pharmacological activities.

Mecanismo De Acción

Target of Action

It is known that quinazoline derivatives, which include 7-iodoquinazolin-2-amine, have a wide range of biopharmaceutical activities . They are often used in the development of new drugs due to their diverse physiological significance and pharmacological applications .

Mode of Action

Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives act as inhibitors of certain enzymes, blocking their activity and leading to changes in cellular function .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, influencing cellular processes . For example, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in microorganisms .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is a CYP1A2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability . .

Result of Action

Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Some quinazoline derivatives have also been found to have antimicrobial properties, suggesting that they may affect microbial growth and proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the reaction of quinazolin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

7-Iodoquinazolin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinazolin-2-one derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of quinazolin-2-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Various substituted quinazolin-2-amine derivatives.

Oxidation Reactions: Quinazolin-2-one derivatives.

Reduction Reactions: Quinazolin-2-amine.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable intermediates in organic synthesis.

Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolin-2-amine: The parent compound without the iodine substitution.

7-Bromoquinazolin-2-amine: A similar compound with a bromine atom instead of iodine.

7-Chloroquinazolin-2-amine: A similar compound with a chlorine atom instead of iodine.

Uniqueness

7-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties, such as increased lipophilicity and better membrane permeability .

Actividad Biológica

7-Iodoquinazolin-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of an iodine atom at the seventh position of the quinazoline ring system significantly influences its chemical reactivity and biological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological activities, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆N₂I

- Molecular Weight : Approximately 274.05 g/mol

The compound features a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, which contributes to its unique pharmacological properties. The iodine atom enhances lipophilicity and membrane permeability, potentially improving its interaction with biological targets .

Target Interactions

This compound is known to interact with various biological targets, particularly in the context of kinase inhibition. Quinazoline derivatives have been studied for their ability to modulate signaling pathways involved in cancer progression. The compound's mechanism typically involves:

- Inhibition of Kinases : It has shown promise as a kinase inhibitor, specifically targeting GAK (cyclin G-associated kinase) with a binding affinity (Ki) reported at approximately 150 nM .

- Biochemical Pathways : The compound influences several cellular processes by modulating key signaling pathways such as PI3K and MAPK pathways, which are critical in cell survival and proliferation .

Pharmacological Activities

Research indicates that this compound exhibits a broad spectrum of pharmacological activities:

- Anticancer Activity : The compound has been evaluated for its anticancer potential, demonstrating significant inhibitory effects on various cancer cell lines. For instance, it showed promising results against U-CH1 and U-CH2 cell lines .

| Cell Line | IC₅₀ (μM) |

|---|---|

| U-CH1 | 5.0 |

| U-CH2 | Not active |

- Anti-inflammatory Effects : Quinazoline derivatives, including this compound, have been noted for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Kinase Inhibition Profile

A study focusing on various quinazoline derivatives highlighted the binding profiles of this compound compared to other halogenated analogs. The results indicated that the iodine substitution significantly improved selectivity towards certain kinases while reducing off-target effects:

| Compound | Ki (nM) | Target |

|---|---|---|

| This compound | 150 | GAK |

| 7-Bromoquinazolin-2-amine | 210 | GAK |

| 7-Chloroquinazolin-2-amine | >500 | GAK |

This selectivity is crucial for minimizing side effects in therapeutic applications .

Study 2: Antiproliferative Activity

In another study assessing the antiproliferative activity of various quinazoline derivatives, modifications to the quinazoline scaffold were systematically evaluated. The presence of the iodine atom was found to enhance activity against specific cancer cell lines:

| Modification | Activity Level |

|---|---|

| Iodine at position 7 | High |

| Fluoro at position 7 | Moderate |

| No halogen | Low |

These findings suggest that halogen substitutions play a significant role in determining the biological activity of quinazoline derivatives .

Propiedades

IUPAC Name |

7-iodoquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKSKODZZVPDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.